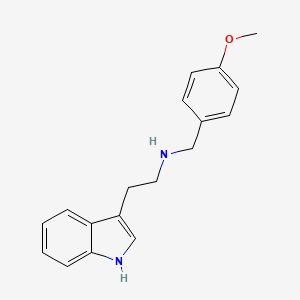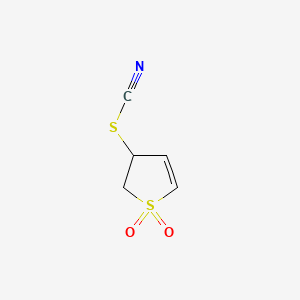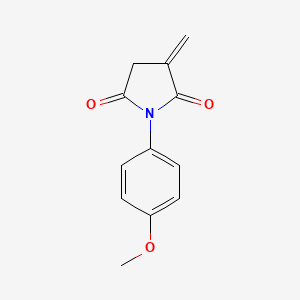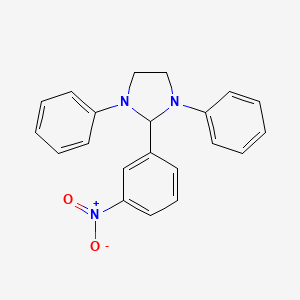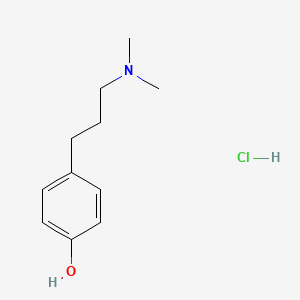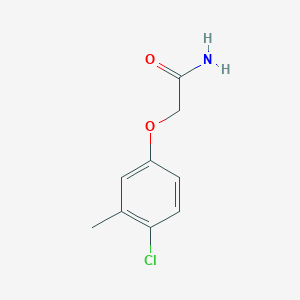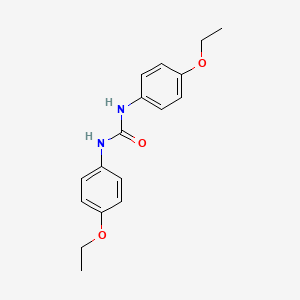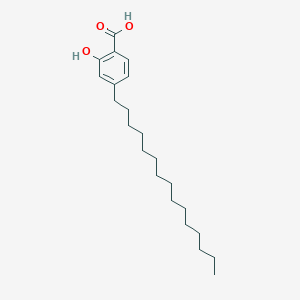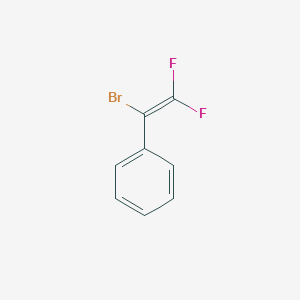
(1-Bromo-2,2-difluoroethenyl)benzene
Vue d'ensemble
Description
(1-Bromo-2,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms attached to an ethenyl group, which is further bonded to a benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-difluoroethenyl)benzene typically involves the bromination of 2,2-difluoroethenylbenzene. This reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethenyl group. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromo-2,2-difluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Addition Reactions: Often use halogens (Cl2, Br2) or hydrogen gas (H2) in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Addition Reactions: Produce dihaloalkanes or hydrogenated products.
Oxidation and Reduction Reactions: Form epoxides or alkanes.
Applications De Recherche Scientifique
(1-Bromo-2,2-difluoroethenyl)benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (1-Bromo-2,2-difluoroethenyl)benzene involves its interaction with molecular targets through its bromine and fluorine atoms. These atoms can form strong bonds with various biological molecules, influencing their function and activity. The compound’s ethenyl group allows it to participate in addition and substitution reactions, further modulating its effects .
Comparaison Avec Des Composés Similaires
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains an additional fluorine atom, leading to different reactivity and applications.
1-Bromo-2-fluorobenzene: Lacks the ethenyl group, resulting in distinct chemical properties and uses.
Uniqueness: (1-Bromo-2,2-difluoroethenyl)benzene is unique due to its combination of bromine and difluoroethenyl groups, which confer specific reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
(1-bromo-2,2-difluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBSYSRCKFQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442767 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74492-30-1 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromo-2,2-difluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



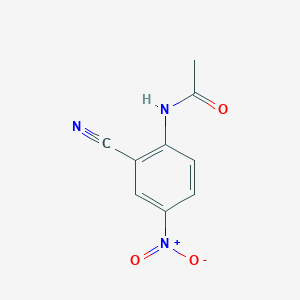
dimethylsilane](/img/structure/B3056745.png)
